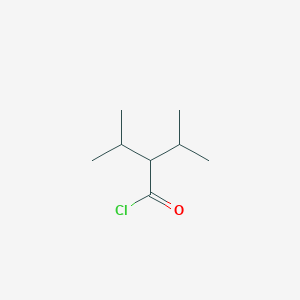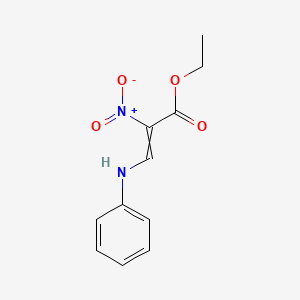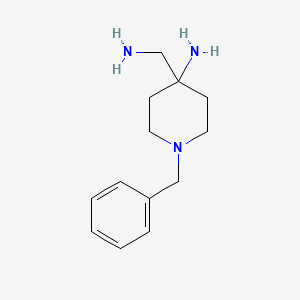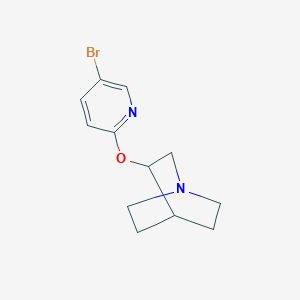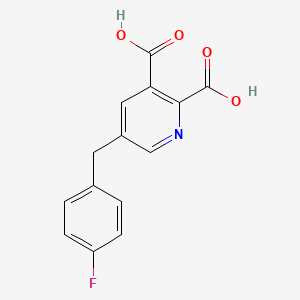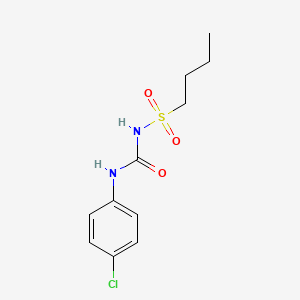![molecular formula C11H13NO2 B8684073 2-[4-(prop-2-enylamino)phenyl]acetic acid CAS No. 39718-71-3](/img/structure/B8684073.png)
2-[4-(prop-2-enylamino)phenyl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid, 2-(p-(allylamino)phenyl)-: is an organic compound that features both an acetic acid moiety and an allylamino group attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of acetic acid, 2-(p-(allylamino)phenyl)- typically involves multi-step organic reactions. One common method starts with the preparation of the allylamino group, which is then attached to a phenyl ring. The phenyl ring is subsequently functionalized with an acetic acid group. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for optimizing the yield and purity of the final product .
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure consistent quality and scalability, which are essential for commercial applications .
Analyse Chemischer Reaktionen
Types of Reactions: Acetic acid, 2-(p-(allylamino)phenyl)- undergoes various chemical reactions, including:
Oxidation: The allylamino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic synthesis, acetic acid, 2-(p-(allylamino)phenyl)- serves as a building block for more complex molecules. Its functional groups allow for diverse chemical modifications .
Biology and Medicine: Its unique structure may interact with biological targets, leading to therapeutic effects .
Industry: In the industrial sector, this compound can be used in the production of polymers, resins, and other materials. Its reactivity makes it suitable for various manufacturing processes .
Wirkmechanismus
The mechanism of action of acetic acid, 2-(p-(allylamino)phenyl)- involves its interaction with molecular targets through its functional groups. The allylamino group can form hydrogen bonds or ionic interactions with biological molecules, while the acetic acid moiety can participate in acid-base reactions. These interactions can modulate biological pathways and lead to specific effects .
Vergleich Mit ähnlichen Verbindungen
Phenylacetic acid: Shares the phenyl and acetic acid moieties but lacks the allylamino group.
Allylbenzene: Contains the allyl group attached to a benzene ring but lacks the acetic acid moiety.
Uniqueness: Acetic acid, 2-(p-(allylamino)phenyl)- is unique due to the presence of both the allylamino and acetic acid groups on the phenyl ring.
Eigenschaften
CAS-Nummer |
39718-71-3 |
|---|---|
Molekularformel |
C11H13NO2 |
Molekulargewicht |
191.23 g/mol |
IUPAC-Name |
2-[4-(prop-2-enylamino)phenyl]acetic acid |
InChI |
InChI=1S/C11H13NO2/c1-2-7-12-10-5-3-9(4-6-10)8-11(13)14/h2-6,12H,1,7-8H2,(H,13,14) |
InChI-Schlüssel |
ZYJSCNHWBVDMDN-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCNC1=CC=C(C=C1)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


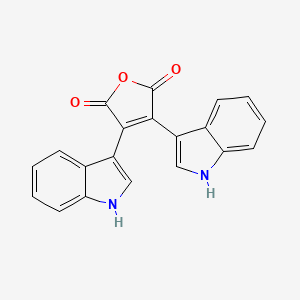
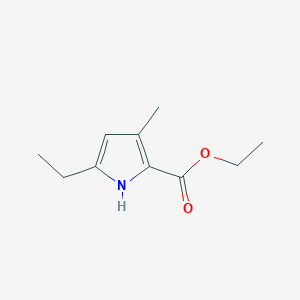
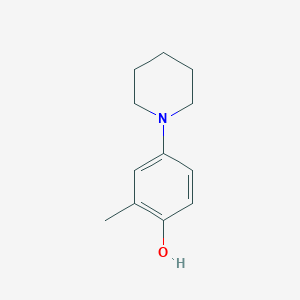
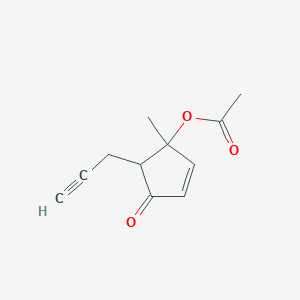
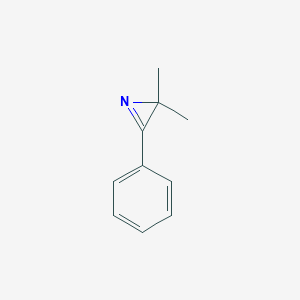
![2-{[(Propan-2-ylidene)amino]oxy}ethyl 2-bromopropanoate](/img/structure/B8684037.png)
![3-[(Diethylamino)oxy]-N-(2,4,4-trimethylpentan-2-YL)propanamide](/img/structure/B8684047.png)
